(Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid
Description
Chemical Identity and Nomenclature
This compound is a structurally complex molecule belonging to the rhodanine (2-thioxothiazolidin-4-one) family. Its IUPAC name systematically describes the core thiazolidinone ring substituted with a pyridinylmethylene group at position 5, a thioxo group at position 2, and a hexanoic acid chain at position 3. The molecular formula is C₁₇H₁₇N₂O₃S₂ , with a molecular weight of 377.46 g/mol. The Z-configuration of the exocyclic double bond between the thiazolidinone and pyridine moieties is critical for its stereochemical properties.
The SMILES notation for the compound is O=C(O)CCCCC(N1C(=O)/C(=C\C2=CC=NC=C2)/SC1=S)=O , highlighting the conjugated double bond system and the hexanoic acid side chain. Key spectral identifiers include a characteristic infrared (IR) absorption band at 1680–1700 cm⁻¹ for the carbonyl groups and nuclear magnetic resonance (NMR) signals at δ 7.8–8.6 ppm for the pyridinyl protons.
Table 1: Molecular Characterization of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₂O₃S₂ |
| Molecular Weight (g/mol) | 377.46 |
| IUPAC Name | This compound |
| SMILES | O=C(O)CCCCC(N1C(=O)/C(=C\C2=CC=NC=C2)/SC1=S)=O |
| Key Functional Groups | Thiazolidinone, Rhodanine, Pyridine, Carboxylic Acid |
Historical Context in Thiazolidinone Chemistry
The synthesis of thiazolidinone derivatives dates to the early 20th century, with Kallenberg's pioneering work on cyclocondensation reactions involving α-halogenated carboxylic acids and thiourea. The discovery of thiazolidinediones (TZDs) as antidiabetic agents in the 1990s revitalized interest in this scaffold, leading to structural modifications to enhance bioactivity. The introduction of arylidene substituents at position 5 of the thiazolidinone ring, as seen in the target compound, emerged as a strategy to improve metabolic stability and target binding.
Early synthetic routes for rhodanine derivatives relied on cyclo-condensation of thiourea with α-chloroacetic acid, followed by Knoevenagel reactions with aromatic aldehydes to introduce the exocyclic double bond. Modern adaptations employ microwave-assisted synthesis and catalytic asymmetric methods to achieve Z-selectivity, as exemplified by the stereospecific formation of the pyridinylmethylene group in the target compound.
Structural Relationship to Bioactive Rhodanine Derivatives
The compound’s structure aligns with pharmacologically active rhodanine derivatives, which exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The pyridin-4-ylmethylene group enhances π-π stacking interactions with biological targets, while the hexanoic acid side chain improves solubility and membrane permeability. Comparative studies with analogues, such as 6-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid (PubChem CID: 2867562), reveal that electronic effects from the pyridine ring modulate receptor affinity more effectively than methoxy-substituted aryl groups.
Structural Comparison with Bioactive Analogues
- Core Scaffold : All derivatives share the 2-thioxothiazolidin-4-one ring, essential for hydrogen bonding with cysteine residues in enzymatic targets.
- Substituent Variations :
- Stereochemistry : The Z-configuration is critical for maintaining planar geometry, facilitating intercalation into DNA or protein binding sites.
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-2-3-4-11(14(19)20)17-13(18)12(22-15(17)21)9-10-5-7-16-8-6-10/h5-9,11H,2-4H2,1H3,(H,19,20)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOKULPJJBJEDO-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=NC=C2)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=NC=C2)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thioxothiazolidin ring, followed by the introduction of the pyridinylmethylene group and the hexanoic acid chain. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Methylene Group
The substituent at the 5-methylene position of the thiazolidinone ring significantly influences biological activity. Below is a comparative analysis:
Carboxylic Acid Chain Modifications
The length and position of the carboxylic acid chain modulate pharmacokinetics:
Table 2: Chain Length and Activity Correlation
Key Insight: Longer chains (e.g., hexanoic acid) improve solubility and plasma protein binding, whereas shorter chains (e.g., acetic acid) prioritize target affinity at the expense of pharmacokinetics .
Additional Functional Groups
Complex substituents further diversify biological profiles:
Table 3: Impact of Auxiliary Functional Groups
Key Insight: Piperazine and sulfamoyl groups introduce hydrogen-bonding or ionizable sites, improving interactions with enzymes like topoisomerases . Chlorobenzyl groups enhance lipophilicity, aiding blood-brain barrier penetration .
Biological Activity
(Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a thiazolidinone core, a structure known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C13H14N2O2S2
- Molecular Weight : 286.39 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that compounds with thiazolidinone scaffolds exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiazolidinones, including those similar to this compound, showed efficacy against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis, primarily through the activation of caspase pathways, leading to programmed cell death .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinones has been documented in several studies. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in the inflammatory response. This property could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiazolidinone derivatives revealed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays : In a cytotoxicity assay against HeLa cells, the compound demonstrated an IC50 value of 15 µM, indicating significant potential as an anticancer agent .
- In Vivo Studies : Preliminary in vivo studies using animal models showed that administration of the compound reduced tumor size significantly compared to control groups, further supporting its anticancer properties .
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | Inhibition of cell wall synthesis |
| Anticancer | Cytotoxic to MCF-7 and HeLa cells | Induction of apoptosis via caspase activation |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | Inhibition of COX and LOX enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
